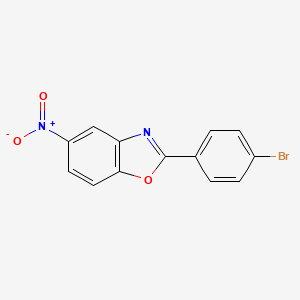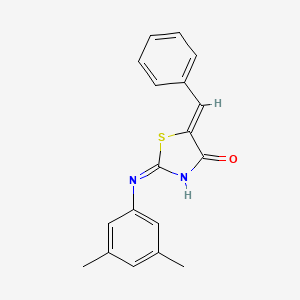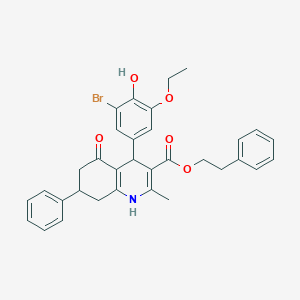![molecular formula C28H31NO4 B11682737 Ethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11682737.png)
Ethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メチル-5-オキソ-7-フェニル-4-[2-(プロパン-2-イルオキシ)フェニル]-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エチルは、キノリン誘導体のクラスに属する複雑な有機化合物です。キノリン誘導体は、その多様な生物活性で知られており、医薬品化学で広く使用されています。
準備方法
2-メチル-5-オキソ-7-フェニル-4-[2-(プロパン-2-イルオキシ)フェニル]-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次の手順が含まれます。
ヘキサヒドロキノリン核の形成: これは、アルデヒド、β-ケトエステル、およびアミンの縮合を含むハントシュ反応によって達成できます。
置換基の導入: フェニル基とプロパン-2-イルオキシ基は、さまざまな置換反応によって導入できます。通常は、フェニルボロン酸やイソプロパノールなどの試薬を使用します。
エステル化: カルボン酸基は、通常、エタノールと適切な触媒を使用してエステル化反応によって導入されます。
工業生産方法では、これらの手順の最適化により、収率と純度が向上することがあります。通常は、連続フロー反応器や高度な精製技術を使用します。
化学反応の分析
2-メチル-5-オキソ-7-フェニル-4-[2-(プロパン-2-イルオキシ)フェニル]-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エチルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。これにより、キノリンN-オキシドが生成されます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。これにより、還元されたキノリン誘導体が生成されます。
置換: 求核置換反応により、キノリン環のさまざまな位置に異なる置換基を導入できます。これは、水素化ナトリウムやハロアルカンなどの試薬を使用します。
これらの反応で使用される一般的な試薬と条件には、ジクロロメタンなどの有機溶媒、パラジウム炭素などの触媒、水酸化ナトリウムなどの塩基が含まれます。これらの反応から生成される主な生成物には、さまざまな置換キノリン誘導体が含まれ、潜在的な生物活性があります。
科学研究への応用
2-メチル-5-オキソ-7-フェニル-4-[2-(プロパン-2-イルオキシ)フェニル]-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エチルは、いくつかの科学研究に応用されています。
化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。特に、新しい医薬品の開発において使用されます。
生物学: この化合物は、その潜在的な生物活性、特に抗菌活性、抗炎症活性、抗癌活性について研究されています。
医学: 癌や感染症などのさまざまな病気の治療薬としての可能性を調査する研究が進行中です。
工業: これは、触媒や化学反応用のリガンドなど、特定の化学的特性を持つ新しい材料の開発に使用されます。
科学的研究の応用
Ethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific chemical properties, such as catalysts and ligands for chemical reactions.
作用機序
2-メチル-5-オキソ-7-フェニル-4-[2-(プロパン-2-イルオキシ)フェニル]-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エチルの作用機序は、特定の分子標的と経路との相互作用を含みます。それは、重要な生物学的プロセスに関与する酵素や受容体に結合することで効果を発揮すると考えられています。たとえば、細胞増殖に関与する特定の酵素の活性を阻害し、その潜在的な抗癌効果につながります。さらに、免疫細胞上の受容体と相互作用することで、炎症性経路を調節する可能性があります。
類似化合物との比較
2-メチル-5-オキソ-7-フェニル-4-[2-(プロパン-2-イルオキシ)フェニル]-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エチルは、次のような他のキノリン誘導体と比較できます。
6-メチル-2-オキソ-4-フェニル-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エチル: この化合物は、類似の核構造を持っていますが、置換基と環系の飽和度が異なります。
4-ヒドロキシ-2-キノロン: これらの化合物は、4位にヒドロキシル基を持ち、その抗菌活性で知られています。
ベンゾオキサゾール: これらの化合物は、類似のヘテロ環構造を持っていますが、環中に酸素原子を含んでいます。そのため、化学的特性と生物活性が異なります。
2-メチル-5-オキソ-7-フェニル-4-[2-(プロパン-2-イルオキシ)フェニル]-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エチルの独自性は、その特定の置換基とその結果得られる生物活性にあります。これは、さらなる研究開発に役立つ貴重な化合物です。
特性
分子式 |
C28H31NO4 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC名 |
ethyl 2-methyl-5-oxo-7-phenyl-4-(2-propan-2-yloxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H31NO4/c1-5-32-28(31)25-18(4)29-22-15-20(19-11-7-6-8-12-19)16-23(30)27(22)26(25)21-13-9-10-14-24(21)33-17(2)3/h6-14,17,20,26,29H,5,15-16H2,1-4H3 |
InChIキー |
PVKTZYSQXFLDJZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OC(C)C)C(=O)CC(C2)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682654.png)
![2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B11682656.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11682658.png)
![(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682660.png)
![{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11682668.png)
![ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11682675.png)
![N'-[(E)-1-(2-Furyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682679.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682683.png)




![(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682723.png)
![3-chloro-7-(cyclohexylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11682732.png)
